3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride is a chemical compound with a complex structure that includes bromine, chlorine, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride typically involves the reaction of 2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine with bromine under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the selective bromination at the 3-position of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by bromination and purification steps. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the dichloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides or other oxygen-containing compounds .
Scientific Research Applications
3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
- 3-Bromo-2-(chloromethyl)pyridine hydrochloride
- 3-Bromo-2-hydroxypyridine
Uniqueness
3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and dichloromethyl groups.
Biological Activity
3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. It has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry and toxicology. This article reviews its biological activity, focusing on mutagenicity, cytotoxicity, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H6BrCl2N2
- Molecular Weight : 360.86 g/mol
- CAS Number : 1820686-45-0
- Physical State : Yellow solid
1. Mutagenicity
The mutagenic potential of this compound has been evaluated using the Ames test, a widely accepted method for assessing mutagenicity in bacterial strains. The compound demonstrated significant mutagenic activity, particularly in strains TA100 and TA1535. The results indicated a dose-dependent increase in revertant colonies, suggesting that the compound can induce mutations in the bacterial DNA.
Strain | Mutagenic Activity (Revertants/nmol) |
---|---|
TA100 | Approximately 13,000 |
TA1535 | Significant but lower than TA100 |
The presence of halogen atoms (bromine and chlorine) is thought to play a crucial role in its mutagenic properties by forming reactive intermediates that can interact with DNA.
2. Cytotoxicity
In addition to its mutagenic effects, studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines. Research indicates that it can inhibit cell proliferation and induce apoptosis through mechanisms involving oxidative stress and DNA damage.
A study conducted on human lung cancer cells (A549) revealed an IC50 value of approximately 25 µM, indicating a moderate level of cytotoxicity. The compound's ability to induce cell cycle arrest at the G2/M phase was also noted.
The proposed mechanism of action for this compound involves:
- DNA Interaction : The compound may form adducts with DNA, leading to mutations.
- Oxidative Stress : It generates reactive oxygen species (ROS), contributing to cellular damage.
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular repair mechanisms.
Case Study 1: Ames Test Evaluation
In an extensive evaluation using multiple bacterial strains, researchers found that the compound exhibited a higher mutagenic response compared to structurally similar compounds lacking halogen substitutions. The study highlighted the importance of the dichloromethyl group in enhancing mutagenicity.
Case Study 2: Cytotoxicity in Cancer Research
A recent study investigated the effects of this compound on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Properties
IUPAC Name |
3-bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2N2.ClH/c1-5-3-2-4-6-13-7(9(11)12)8(10)14(5)6;/h2-4,9H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMBRJJWUVGJGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)C(Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724377 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332581-52-8 |
Source
|
Record name | 3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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